REACTION_CXSMILES
|
[CH3:1][Mg]Br.[CH3:4][O:5][C:6]([C:8]1[CH:12]=[C:11]([CH:13]=[O:14])[O:10][C:9]=1[CH3:15])=[O:7]>C1COCC1>[CH3:4][O:5][C:6]([C:8]1[CH:12]=[C:11]([CH:13]([OH:14])[CH3:1])[O:10][C:9]=1[CH3:15])=[O:7]
|
Name
|
|
Quantity
|
370.5 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
87.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(OC(=C1)C=O)C
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Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred 1 hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched with a saturated aqueous solution of NH4Cl in water
|
Type
|
EXTRACTION
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Details
|
is extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in verve
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(OC(=C1)C(C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |